molecular formula C13H22N2O3 B6772373 1-acetyl-N-(4-hydroxycyclohexyl)-N-methylazetidine-3-carboxamide

1-acetyl-N-(4-hydroxycyclohexyl)-N-methylazetidine-3-carboxamide

Cat. No.: B6772373
M. Wt: 254.33 g/mol
InChI Key: PBDNSOOIPCXIDF-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-hydroxycyclohexyl)-N-methylazetidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a cyclohexyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(4-hydroxycyclohexyl)-N-methylazetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-aminopropanol derivative.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the azetidine intermediate.

    Acetylation and Carboxamide Formation: The final steps involve acetylation of the nitrogen atom and formation of the carboxamide group through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(4-hydroxycyclohexyl)-N-methylazetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of 1-acetyl-N-(4-hydroxycyclohexyl)-N-methylazetidine-3-carbinol.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-hydroxycyclohexyl)-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-N-(4-hydroxycyclohexyl)-1,4-diazaspiro[5.5]undecane-4-carboxamide: Shares a similar cyclohexyl and carboxamide structure but differs in the presence of a spiro ring system.

    trans-n-(4-hydroxycyclohexyl)acetamide: Contains a cyclohexyl and acetamide group but lacks the azetidine ring.

Uniqueness

1-acetyl-N-(4-hydroxycyclohexyl)-N-methylazetidine-3-carboxamide is unique due to its combination of an azetidine ring, cyclohexyl group, and carboxamide moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

1-acetyl-N-(4-hydroxycyclohexyl)-N-methylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-9(16)15-7-10(8-15)13(18)14(2)11-3-5-12(17)6-4-11/h10-12,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDNSOOIPCXIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)N(C)C2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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